REACTION_CXSMILES
|
[F:1][C:2]([F:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:3](OCC)=[O:4].[BH4-].[Na+]>C(O)C>[F:14][C:2]([F:1])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[CH2:3][OH:4] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(C1=NC=CC=C1)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour at 0-10° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the RM was quenched
|
Type
|
ADDITION
|
Details
|
by adding saturated ammonium chloride solution at 0-5° C.
|
Type
|
CUSTOM
|
Details
|
the volume of reaction mixture
|
Type
|
DISTILLATION
|
Details
|
by distilling under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
WASH
|
Details
|
The organic layer was washed with a brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in 40 mL MTBE
|
Type
|
ADDITION
|
Details
|
70 mL of n-hexane at 0-10° C. was added
|
Type
|
STIRRING
|
Details
|
the RM was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
resulting in pure product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |